molecular formula C23H17N3O3S B3681806 N-(3-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}phenyl)furan-2-carboxamide

N-(3-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}phenyl)furan-2-carboxamide

Cat. No.: B3681806
M. Wt: 415.5 g/mol
InChI Key: YOBAFSVGBXUPDF-UHFFFAOYSA-N
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Description

N-(3-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}phenyl)furan-2-carboxamide is a complex organic compound that features a naphthalene ring, a furan ring, and a carbamothioyl group

Properties

IUPAC Name

N-[3-(naphthalene-1-carbonylcarbamothioylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3S/c27-21(19-11-3-7-15-6-1-2-10-18(15)19)26-23(30)25-17-9-4-8-16(14-17)24-22(28)20-12-5-13-29-20/h1-14H,(H,24,28)(H2,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBAFSVGBXUPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=CC(=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the naphthalen-1-ylcarbonyl chloride: This is achieved by reacting naphthalene with thionyl chloride under reflux conditions.

    Synthesis of the intermediate carbamothioyl compound: The naphthalen-1-ylcarbonyl chloride is then reacted with thiourea to form the carbamothioyl intermediate.

    Coupling with 3-aminophenylfuran-2-carboxamide: The intermediate is then coupled with 3-aminophenylfuran-2-carboxamide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in acetic acid.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene or furan rings.

    Reduction: Reduced forms of the carbamothioyl group.

    Substitution: Substituted derivatives at the naphthalene or furan rings.

Scientific Research Applications

N-(3-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}phenyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-(3-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(naphthalen-1-yl)phenazine-1-carboxamide: Another compound with a naphthalene ring and similar functional groups.

    N-(naphthalen-1-yl)benzamide: Features a naphthalene ring and an amide group.

    N-(naphthalen-1-yl)thiourea: Contains a naphthalene ring and a thiourea group.

Uniqueness

N-(3-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}phenyl)furan-2-carboxamide is unique due to the combination of its naphthalene and furan rings, along with the carbamothioyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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